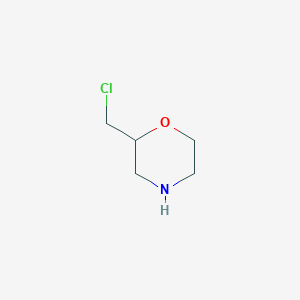

2-(Chloromethyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Contemporary Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group (1-oxa-4-azacyclohexane), is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.com Its prevalence in clinically relevant pharmaceuticals stems from its ability to confer advantageous physicochemical properties to a molecule. The inclusion of a morpholine moiety can enhance aqueous solubility, bioavailability, and metabolic stability. thieme-connect.com The weak basicity of the nitrogen atom (pKa ≈ 8.7) and the ring's capacity for hydrogen bonding contribute to these favorable characteristics. thieme-connect.comacs.orgnih.gov

In drug design, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to optimize a compound's pharmacokinetic profile. thieme-connect.com This structural modification can lead to improved potency and better drug-like properties. Consequently, morpholine derivatives are integral to a wide array of therapeutic agents, demonstrating efficacy in diverse areas such as oncology, central nervous system (CNS) disorders, and infectious diseases. jchemrev.comthieme-connect.comacs.orgjchemrev.com For instance, several FDA-approved drugs incorporate the morpholine structure, highlighting its importance in the development of modern therapeutics. The analysis of drugs approved between 2012 and 2023 shows a significant number of morpholine-containing molecules, with half of them being anticancer agents. thieme-connect.com

Table 1: Examples of Marketed Drugs Containing a Morpholine Scaffold This table is generated based on data available in the provided search results.

| Drug Name | Therapeutic Class |

|---|---|

| Reboxetine | Antidepressant jchemrev.com |

| Aprepitant | Antiemetic |

| Gefitinib | Anticancer |

| Linezolid | Antibiotic |

Strategic Utility of the Chloromethyl Moiety as a Synthetic Handle

The strategic importance of 2-(Chloromethyl)morpholine lies in the reactivity of its chloromethyl group (-CH₂Cl). This functional group acts as a versatile synthetic "handle," enabling the covalent attachment of the morpholine scaffold to a wide range of molecular frameworks. The carbon-chlorine bond is susceptible to nucleophilic attack, making nucleophilic substitution the primary reaction pathway for this compound.

This reactivity allows chemists to introduce the morpholine unit into target molecules by reacting this compound with various nucleophiles, such as amines, alcohols, and thiols. This process is fundamental in the synthesis of more complex morpholine derivatives. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine is a key step in the synthesis of novel N-methylmorpholine-substituted benzimidazolium salts. mdpi.com Similarly, the chloromethyl group can be part of other synthons, like chloromethyl glycosides, which are used to prepare prodrugs through SN2 reactions. nih.gov The utility of the chloromethyl group is also seen in organosilicon chemistry, where multifunctional (chloromethyl)silanes are synthesized as precursors for functionalized materials. acs.org

Table 2: Chemical Properties of this compound Hydrochloride This table is generated based on data available in the provided search results.

| Property | Value |

|---|---|

| CAS Number | 144053-97-4 bldpharm.com |

| Molecular Formula | C₅H₁₁Cl₂NO bldpharm.com |

| Molecular Weight | 172.05 g/mol |

| Appearance | Solid |

Current Frontiers and Future Directions in this compound Research

Current research continues to leverage this compound as a key building block for creating novel and structurally complex molecules for various applications, particularly in drug discovery. A significant area of exploration is its use in the synthesis of sp³-rich molecular scaffolds, which are of great interest for developing new therapeutic agents due to their conformational diversity. One study reports a scalable, four-step synthesis of bis-morpholine spiroacetals, where a 2-chloromethyl-substituted morpholine intermediate is crucial. acs.org This methodology allows for the creation of unique three-dimensional structures that are valuable for compound screening libraries. acs.org

Furthermore, this compound and its derivatives are instrumental in synthesizing targeted ligands for biological receptors. For instance, 2-(phenoxymethyl)-morpholine, derived from a chloromethyl precursor, has been used to synthesize a series of 2,4-disubstituted morpholines that show high affinity and selectivity for human D4 dopamine (B1211576) receptors. sci-hub.se Other research focuses on using 2-(chloromethyl) building blocks, such as 2-(chloromethyl)-1H-benzimidazole, to react with morpholine itself, leading to the formation of intermediates for potential α-glucosidase inhibitors. mdpi.com

Future directions in the research of this compound are likely to focus on expanding its application in diversity-oriented synthesis. The development of new synthetic methods that utilize this versatile intermediate will enable the creation of a broader range of complex and unique molecular architectures. These novel compounds can then be screened for a wide spectrum of biological activities, potentially leading to the discovery of new drug candidates for various diseases. The combination of the favorable properties of the morpholine ring and the reactive nature of the chloromethyl group ensures that this compound will remain a valuable tool in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFKLRFMZMGFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloromethyl Morpholine and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted morpholines to ensure the desired biological activity and physical properties of the final compounds.

Synthesis from Epichlorohydrin (B41342) and β-Aminoalcohols

A prevalent and effective method for synthesizing 2-(chloromethyl)morpholine involves the reaction of epichlorohydrin with β-aminoalcohols. acs.orgnih.govacs.org This approach is valued for its use of readily available starting materials. acs.orgnih.gov The reaction proceeds through the initial nucleophilic attack of the amino group of the β-aminoalcohol on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the morpholine (B109124) ring. The regioselectivity of the initial ring-opening is a crucial factor, with the attack typically occurring at the less hindered carbon of the epoxide.

A general procedure involves reacting N-substituted benzylamines with epichlorohydrin. semanticscholar.org For instance, the reaction of N-methylbenzylamine with epichlorohydrin in a mixture of ethanol (B145695) and water, followed by treatment with sodium hydroxide (B78521) in toluene, yields N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, a key intermediate that can be further transformed into the corresponding morpholine. semanticscholar.org

Research has demonstrated that this methodology can be extended to produce a variety of substituted morpholines. For example, the reaction of (S)-1-benzylaminopropan-2-ol with racemic epichlorohydrin yields 2-chloromethyl-6-methylmorpholine as a mixture of diastereoisomers. acs.org

One-Pot and Multistep Synthetic Sequences

One-pot syntheses of morpholine derivatives, including those with a chloromethyl group, have been developed to improve efficiency and reduce waste. acs.orgresearchgate.net These methods often combine several reaction steps without the need for isolating intermediates. For example, a one-pot synthesis of a flomoxef (B131810) intermediate involves a sequence of chlorination, alcoholysis, hydrolysis, acylation, and substitution reactions in a single organic solvent. google.com Another one-pot strategy describes the metal-free synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols, facilitated by ammonium (B1175870) persulfate. nih.gov

Multistep sequences are also common, particularly when complex or highly functionalized morpholine derivatives are the target. A four-step synthesis has been reported for a bis-morpholine spiroacetal scaffold, which begins with the formation of a 2-chloromethyl-substituted morpholine from epichlorohydrin and a β-aminoalcohol. acs.orgnih.gov This intermediate then undergoes base-mediated dehydrochlorination to form an exocyclic enol ether, which is subsequently used to construct the second morpholine ring. acs.org

Diastereoselective Control in Substituted Morpholine Synthesis

Achieving diastereoselective control is a significant challenge in the synthesis of substituted morpholines, particularly when multiple stereocenters are present. acs.org In the synthesis of 2-chloromethyl-6-methylmorpholine from (S)-1-benzylaminopropan-2-ol and racemic epichlorohydrin, the product was obtained as a roughly 2:1 mixture of diastereoisomers. acs.org

Efforts to improve diastereoselectivity have been explored. For instance, in the synthesis of substituted 6,6-spiroacetal systems derived from this compound intermediates, acid-mediated anomerization has been shown to deliver the final scaffolds with high diastereoselectivity in some cases. acs.org However, in other instances, such as the iodoacetalization of a 5-methyl-substituted enol ether derived from a this compound precursor, no stereoinduction was observed, resulting in a 1:1 mixture of diastereoisomers. acs.org Photocatalytic methods have also been developed for the diastereoselective annulation to produce morpholines with high stereoselectivity. nih.gov

Enantiomerically Pure this compound Derivatives via Chiral Intermediates

The synthesis of enantiomerically pure this compound derivatives is crucial for pharmaceutical applications. This is often achieved by using chiral starting materials or intermediates. One approach involves the use of enantiomerically pure epichlorohydrin. For example, (S)-epichlorohydrin has been used in the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines. researchgate.net

Another strategy involves the resolution of racemic intermediates. For instance, the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine have been synthesized starting from optically active 3-chloro-1-(4-fluorobenzylamino)-2-propanol, which is derived from the reaction of enantiopure epichlorohydrin with 4-fluorobenzylamine. clockss.org The resulting bromoacetamide intermediate undergoes smooth cyclization to yield the optically active 2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine. clockss.org

The invention of specific salts of 4-benzyl-2-(chloromethyl)morpholine (B1273667), such as the oxalate, fumarate, and tosylate salts, facilitates the isolation and purification of these chiral intermediates. google.com

Functional Group Tolerance and Substrate Scope in this compound Synthesis

The tolerance of various functional groups and a broad substrate scope are critical for the versatility of synthetic methods for this compound. The reaction of epichlorohydrin with β-aminoalcohols demonstrates good functional group tolerance, allowing for the presence of various substituents on the amino alcohol. acs.orgacs.org This enables the synthesis of a diverse library of morpholine derivatives.

The development of new synthetic methods often emphasizes broad substrate scope and good functional group tolerance. For example, a palladium-catalyzed decarboxylative allylic sulfonylation reaction for synthesizing γ-sulfonyl-α,β-unsaturated amides is noted for its broad substrate scope and good functional group tolerance. acs.org Similarly, a palladium-catalyzed deaminative coupling of propargylamines with arylboronic acids allows for a wide range of propargylamines and boronic acids. acs.org These examples, while not directly for this compound synthesis, highlight the importance of these factors in modern organic synthesis.

Scalable Preparative Methods for this compound

The ability to scale up the synthesis of this compound and its derivatives is essential for industrial applications. The four-step synthesis of a bis-morpholine spiroacetal scaffold, which utilizes a 2-chloromethyl-substituted morpholine intermediate, has been shown to be high-yielding and performable on a large scale. acs.orgnih.govacs.org This scalability is a key advantage of the epichlorohydrin and β-aminoalcohol-based route. acs.orgnih.gov

Synthesis of N-Substituted this compound Derivatives

The secondary amine nitrogen within the this compound ring provides a reactive site for the introduction of a wide array of substituents. This functionalization is crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The primary methods for creating N-substituted derivatives involve N-alkylation and N-acylation, as well as the introduction of protecting groups.

N-Alkylation Reactions

N-alkylation introduces an alkyl or arylalkyl group onto the morpholine nitrogen. This is typically achieved by reacting this compound with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

One documented synthesis involves the creation of 2-(chloromethyl)-4-(4-fluorobenzyl)morpholine. In this multi-step process, the final N-substitution is achieved by reacting 2-(hydroxymethyl)morpholine with 4-fluorobenzyl chloride using potassium carbonate (K2CO3) and sodium iodide (NaI) in refluxing butanone. The resulting N-substituted alcohol is then converted to the final chloromethyl derivative. drugfuture.com A more direct approach involves the cyclization of N-(4-fluorobenzyl)diethanolamine with concentrated sulfuric acid to yield 2-(chloromethyl)-4-(4-fluorobenzyl)morpholine. drugfuture.com

The general principle of N-alkylation of the morpholine ring is well-established. For instance, morpholine itself can be readily alkylated with various chloromethyl-containing reagents in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. mdpi.comlew.rodntb.gov.ua This same logic applies to the N-alkylation of the pre-formed this compound core. The reaction involves the nucleophilic attack of the secondary amine of the morpholine on the electrophilic carbon of the alkylating agent.

Table 1: Examples of N-Alkylation Methodologies for Morpholine Scaffolds

| Product | Starting Materials | Reagents & Conditions | Source |

|---|---|---|---|

| 4-((1H-benzimidazol-2-yl)methyl)morpholine | 2-(Chloromethyl)-1H-benzimidazole, Morpholine | K2CO3, Acetonitrile, Reflux | mdpi.com |

| 2-(Morpholinomethyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide | 2-(Chloromethyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide, Morpholine | Catalytic KI | lew.ro |

| 4-(4-Fluorobenzyl)-2-(hydroxymethyl)morpholine | 2-(Hydroxymethyl)morpholine, 4-Fluorobenzyl chloride | K2CO3, NaI, Butanone, Reflux | drugfuture.com |

This table illustrates general N-alkylation strategies applicable to the morpholine nitrogen.

N-Acylation Reactions

N-acylation involves the introduction of an acyl group to the morpholine nitrogen, forming an amide linkage. This is typically accomplished by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the acid byproduct.

A representative example of this transformation is the synthesis of 4-(2-chloroacetyl)morpholine, where morpholine is treated with chloroacetyl chloride in the presence of triethylamine at a low temperature (5-10°C). The mechanism involves the nucleophilic attack of the morpholine's nitrogen atom on the electrophilic carbonyl carbon of the chloroacetyl chloride. This methodology can be directly applied to this compound to produce various N-acyl derivatives. The reactivity of the morpholine nitrogen for acylation is a well-utilized feature in synthetic chemistry. researchgate.net

Table 2: Representative N-Acylation Reaction

| Product | Starting Materials | Reagents & Conditions | Source |

|---|

This table illustrates a general N-acylation strategy applicable to the morpholine nitrogen.

Use of N-Protecting Groups

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the morpholine nitrogen. This is achieved by introducing a protecting group, a specific form of N-substitution. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines.

The compound tert-butyl this compound-4-carboxylate is a key N-protected intermediate. Its synthesis involves reacting a suitable morpholine precursor with tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions, such as in the presence of triethylamine in dichloromethane, to install the Boc group on the nitrogen atom. This protected intermediate is valuable because the chloromethyl group can undergo nucleophilic substitution reactions while the nitrogen remains unreactive. The Boc group is stable under many reaction conditions but can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to regenerate the secondary amine for further functionalization. tcichemicals.com

Table 3: N-Protection of the Morpholine Ring

| Product | Purpose | Reagents & Conditions for Protection | Source |

|---|

Mechanistic Investigations into the Reactivity of 2 Chloromethyl Morpholine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 2-(chloromethyl)morpholine is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of a benzylic chloride, where the adjacent heteroatom (oxygen in the morpholine (B109124) ring) can influence the reaction. nih.govoup.com The carbon-chlorine bond can be readily cleaved, allowing for the introduction of various functional groups through nucleophilic substitution.

Common nucleophiles that react with this compound and its derivatives include primary and secondary amines, thiols, and phenols. nih.gov For instance, reactions with amines such as morpholine, diethylamine, and N-methyl piperazine (B1678402) lead to the formation of the corresponding tertiary amines. nih.govmdpi.com Similarly, sulfur nucleophiles like thiophenoxide and thiocyanate (B1210189) react to yield thioethers and thiocyanates, respectively. nih.govsemanticscholar.org The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) with morpholine in the presence of potassium carbonate proceeds via nucleophilic substitution to introduce the morpholinylmethyl group. lp.edu.ua

These substitution reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. mdpi.comlp.edu.ua The choice of solvent and reaction conditions can be optimized to achieve high yields.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Amines (e.g., morpholine, piperidine) | Base (e.g., K₂CO₃, Et₃N) | Substituted aminomethyl-morpholine | nih.govmdpi.comoup.com |

| Thiols (e.g., thiophenol, 4-chlorothiophenol) | Base (e.g., NaH, NaHCO₃) | Substituted thiomethyl-morpholine | nih.govlp.edu.ua |

| Phenols | Base | Substituted phenoxymethyl-morpholine | lp.edu.ua |

| Imidazole (B134444) Derivatives | Base | Substituted imidazolylmethyl-morpholine | nih.govlp.edu.ua |

| Potassium Thiocyanate | Acetone | 2-(Thiocyanatomethyl)morpholine derivative | lp.edu.ua |

Elimination Pathways and Formation of Exocyclic Enol Ethers

In the presence of a strong base, this compound can undergo an elimination reaction, specifically dehydrochlorination, to form a stable exocyclic enol ether, 2-methylidenemorpholine. acs.orgchemrxiv.org This reaction pathway competes with nucleophilic substitution and is a crucial step in the synthesis of more complex molecular scaffolds. acs.orgresearchgate.net

The base-mediated elimination involves the removal of a proton from the carbon of the chloromethyl group and the concurrent expulsion of the chloride ion. This process leads to the formation of a double bond outside the morpholine ring. acs.orgchemrxiv.org The resulting exocyclic enol ether is a valuable intermediate itself, as the electron-rich double bond is susceptible to further electrophilic attack and can participate in various cycloaddition and functionalization reactions. acs.org For example, 2-methylidenemorpholine can undergo regioselective iodoacetalization, which is a key step in the construction of bis-morpholine spiroacetals. acs.org

| Reactant | Base | Product | Key Feature | Reference(s) |

| This compound derivative | Strong Base (e.g., t-BuOK) | 2-Methylidenemorpholine derivative | Formation of exocyclic double bond | acs.orgchemrxiv.orgresearchgate.net |

| 2-Chloromethyl-6-methylmorpholine | Strong Base | 6-Methyl-2-methylidenemorpholine | Dehydrochlorination | acs.org |

Intramolecular Cyclization and Ring Closure Reactions

The reactive nature of the chloromethyl group, often in concert with other functional groups on the morpholine ring or its N-substituent, facilitates intramolecular cyclization and ring closure reactions. These reactions are synthetically powerful for constructing bicyclic and spirocyclic systems containing the morpholine motif. acs.orgresearchgate.net

A notable example involves the conversion of intermediates derived from this compound. After elimination to an exocyclic enol ether, subsequent reactions such as iodoacetalization introduce a new functional group that can undergo a ring-closing reaction. acs.org Treatment of the resulting iodide with a base like potassium tert-butoxide can effect ring closure to provide a bis-morpholine spiroacetal. acs.org Another strategy involves the reaction of an N-substituted 2-aminoethanol with bromoacetyl bromide, which, after cyclization and reduction, yields a morpholine ring. clockss.org These intramolecular events are key for building complex, three-dimensional molecules from relatively simple morpholine precursors. acs.orgresearchgate.net

Participation in Carbon-Heteroatom Bond Forming Reactions

This compound is a proficient substrate for reactions that form new bonds between carbon and various heteroatoms. These transformations are a subset of the nucleophilic substitution reactions discussed earlier but are specifically highlighted for their importance in medicinal chemistry and materials science for linking the morpholine scaffold to other molecular fragments.

The electrophilic carbon of the chloromethyl group readily reacts with nitrogen, oxygen, and sulfur nucleophiles.

Carbon-Nitrogen Bond Formation: Reactions with primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole and 1,2,4-triazoles, are common. nih.govlp.edu.uaudhtu.edu.ua For example, refluxing 6-(chloromethyl)-3-R-6,7-dihydro-2Н- mdpi.comacs.orgCurrent time information in Bangalore, IN.triazino[2,3-с]quinazoline-2-ones with morpholine can lead to N-alkylation products. udhtu.edu.uaresearchgate.net

Carbon-Oxygen Bond Formation: Phenols and alcohols can act as nucleophiles, typically in the presence of a base, to displace the chloride and form the corresponding ethers. lp.edu.ua

Carbon-Sulfur Bond Formation: Thiols and their corresponding thiolates are effective nucleophiles for creating thioethers. nih.govlp.edu.ua For instance, 2-(chloromethyl)phenols can be reacted with thiols to form a C-S bond. researchgate.net

These reactions underscore the utility of this compound as a building block for introducing the morpholine moiety, a common pharmacophore, into a diverse range of molecular architectures.

Comparative Reactivity Profiles with Related Haloalkylamines

The reactivity of this compound can be understood by comparing it with other haloalkylamines. Key factors influencing reactivity include the nature of the halogen, the structure of the alkyl chain, and the type of heterocyclic ring.

Generally, the reactivity of haloalkylamines in substitution reactions follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl. publish.csiro.auchemguide.co.uk Consequently, a 2-(bromomethyl) or 2-(iodomethyl) analogue of morpholine would be expected to be more reactive towards nucleophiles than this compound. nih.gov This is demonstrated in the synthesis of Oxaprozin, where the 2-(bromomethyl)oxazole analogue is noted to be a more reactive alternative to the chloromethyl compound for C-alkylation. nih.gov

Compared to simple acyclic haloalkylamines like 2-chloroethylamine (B1212225), the presence of the morpholine ring in this compound introduces distinct electronic and steric effects. The reactivity of primary haloalkylamines is often influenced by the position of the halogen relative to the amine. For instance, 2-chloroethylamine and 2-chloro-n-propylamine show similar reactivities in basic solutions, which are significantly higher than that of 3-chloro-n-propylamine, suggesting the involvement of the nitrogen atom in the reaction mechanism, likely through the formation of an aziridinium (B1262131) intermediate. publish.csiro.au In acidic solutions, where the amine is protonated, this neighboring group participation is suppressed, and the reactivity difference between 2- and 3-chloro isomers diminishes. publish.csiro.aupublish.csiro.au

While direct kinetic comparisons with 2-(chloromethyl)piperidine (B3272035) or 2-(chloromethyl)pyrrolidine (B1610598) are not extensively detailed in the provided results, it can be inferred that the electronic nature of the heteroatom in the ring (oxygen in morpholine vs. methylene (B1212753) in piperidine) would subtly modulate the electrophilicity of the chloromethyl carbon. The ether oxygen in the morpholine ring is electron-withdrawing, which could potentially influence the stability of transition states in substitution or elimination reactions.

Strategic Applications of 2 Chloromethyl Morpholine As a Key Synthetic Intermediate

Construction of Complex Spiroacetal Frameworks

2-(Chloromethyl)morpholine is a key intermediate in the synthesis of spiroacetal frameworks, particularly those incorporating multiple morpholine (B109124) rings. acs.orgnih.govchemrxiv.org These spirocyclic systems are of growing interest in drug discovery due to their three-dimensional and conformationally restricted nature. acs.orgnih.govchemrxiv.org

A notable application involves a four-step synthesis of a bis-morpholine spiroacetal scaffold. acs.orgnih.govchemrxiv.org The process begins with the synthesis of a 2-chloromethyl-substituted morpholine from readily available starting materials like β-aminoalcohols and epichlorohydrin (B41342). acs.orgnih.govchemrxiv.org Subsequent base-mediated dehydrochlorination of the this compound intermediate yields an exocyclic enol ether. acs.orgnih.govchemrxiv.org This enol ether then undergoes further reactions to construct the second morpholine ring, ultimately forming the spiroacetal framework. acs.orgnih.govchemrxiv.org This high-yielding and scalable methodology also allows for the generation of related 6,7- and 7,7-spiroacetal analogues. acs.orgnih.gov

The synthesis of substituted bis-morpholine spiroacetals has also been explored. For instance, 2-chloromethyl-6-methylmorpholine, synthesized from (S)-1-benzylaminopropan-2-ol and rac-epichlorohydrin, serves as a precursor to a methyl-substituted enol ether. acs.org This highlights the potential for introducing diversity into the spiroacetal core.

Building Block for Diverse Heterocyclic Scaffolds

The utility of this compound extends beyond spiroacetals to the construction of a variety of other heterocyclic scaffolds. acs.orgnih.govchemrxiv.orgacs.org Its ability to undergo elimination to form a reactive exocyclic enol ether is a key feature in these synthetic strategies. acs.orgnih.govchemrxiv.org

This enol ether, 2-methylidenemorpholine, is a versatile intermediate for creating diverse heterocyclic systems. acs.org For example, it can undergo regioselective iodoacetalization with N-iodosuccinimide in the presence of an ethanolamine (B43304) derivative to form an iodide intermediate, which then cyclizes to a bis-morpholine spiroacetal. acs.org This approach demonstrates how the initial this compound can be transformed into a building block for more complex, multi-ring systems.

Furthermore, the methodology allows for the substitution of one or both morpholine rings for other heterocycles, such as 1,4-oxazepanes. acs.orgnih.gov This flexibility in scaffold design is crucial for exploring new regions of chemical space in drug discovery. The ability to generate these diverse scaffolds from a common this compound precursor underscores its importance as a strategic synthetic intermediate.

Precursor in the Synthesis of Scaffolds for Compound Library Assembly and Drug Discovery

The scaffolds derived from this compound are particularly valuable as starting points for the assembly of compound libraries for high-throughput screening and drug discovery. researchgate.netacs.orgnih.govchemrxiv.org The sp³-rich, three-dimensional nature of these scaffolds is a desirable feature, as it can lead to improved pharmacological properties compared to flatter, aromatic compounds. nih.govacs.org

The bis-morpholine spiroacetal scaffolds, for example, contain two amine functionalities that can be sequentially and orthogonally functionalized. acs.orgnih.govchemrxiv.org This allows for the generation of diverse libraries of compounds with varied substituents. acs.orgnih.govchemrxiv.org The resulting library compounds have been shown to occupy a similar chemical space to FDA-approved small-molecule drugs, yet possess novel structures, suggesting they may act on new biological targets. nih.govacs.org

The versatility of this compound as a precursor allows for the creation of a wide range of derivatives. The chloromethyl group is a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups. This facilitates the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Pathways for Derivatization and Functionalization

The chloromethyl group of this compound is a key site for derivatization and functionalization, primarily through nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide array of substituents, making it a versatile building block in organic synthesis.

Common derivatization strategies include:

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of analogs. nih.gov For example, reaction with amines can produce 2-alkylamino-(methyl)morpholines, while reaction with thiols can yield 2-(alkylthio)-(methyl)morpholines. nih.gov

Formation of Phosphonium (B103445) Salts: Reaction with triphenylphosphine (B44618) can generate the corresponding phosphonium salt, which can then be used in Wittig-type reactions to form carbon-carbon bonds. nih.gov

Cyanide Substitution: The chloromethyl group can be replaced by a cyanide group, providing a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. nih.gov

These derivatization pathways highlight the synthetic utility of this compound as a versatile precursor for creating a multitude of functionalized morpholine derivatives with potential applications in various fields, including medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Chloromethyl Morpholine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(chloromethyl)morpholine derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental in identifying the various proton environments within the this compound structure. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In the case of tert-butyl this compound-4-carboxylate, the characteristic signals include the tert-butyl group, which appears around δ 1.4 ppm. The protons of the morpholine (B109124) ring typically resonate in the range of δ 3.4–4.2 ppm, while the chloromethyl group protons are found at approximately δ 4.5 ppm. For 6-(morpholinomethyl)picolinaldehyde, the morpholine ring protons appear as multiplets in the δ 3.63–3.57 ppm and δ 2.44–2.40 ppm regions. rsc.org

Discrepancies in spectral data, such as split signals, may suggest the presence of rotamers or impurities, which might require further purification or the use of different solvents for analysis.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl this compound-4-carboxylate | tert-Butyl (CH₃) | ~1.4 |

| Morpholine ring protons | 3.4–4.2 | |

| Chloromethyl (CH₂Cl) | ~4.5 | |

| 6-(Morpholinomethyl)picolinaldehyde | Morpholine ring (CH₂) | 3.63–3.57 (m) rsc.org |

| Morpholine ring (CH₂) | 2.44–2.40 (m) rsc.org | |

| Aldehyde (CHO) | 9.97 (d) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkyl, ether, etc.).

For graft copolymers containing acryloylmorpholine units, the carbons adjacent to the oxygen in the morpholine ring show a characteristic signal at approximately 68 ppm, while the carbons adjacent to the nitrogen appear around 45 ppm. researchgate.net In studies of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles containing a morpholine moiety, the C2 and C6 carbons of the morpholine ring resonate at δ 53.04 ppm, and the C3 and C5 carbons appear at δ 66.17 ppm. niscpr.res.in

Table 2: Representative ¹³C NMR Spectral Data for Morpholine-Containing Structures

| Compound Type | Carbon Position | Chemical Shift (δ, ppm) |

|---|---|---|

| Poly[styrene-graft-(acryloylmorpholine-co-MMA)] | Carbons adjacent to oxygen | ~68 researchgate.net |

| Carbons adjacent to nitrogen | ~45 researchgate.net | |

| 2-{[4-(Methylthio)phenoxy]methyl}-5-(morpholinomethyl)-1,3-thiazole | C2 and C6 of morpholine | 53.04 niscpr.res.in |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts.

For tert-butyl this compound-4-carboxylate, high-resolution mass spectrometry (HRMS) using ESI can confirm the molecular weight, with the protonated molecule [M+H]⁺ observed at an m/z of 235.71 for the molecular formula C₁₀H₁₈ClNO₃. In the analysis of thienopyrimidine derivatives like (2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol, ESI-MS is used to confirm the identity and purity of the final product. Similarly, for novel N-methylmorpholine-substituted benzimidazolium salts, ESI-MS is used to identify the [M-Cl]⁺ fragment, confirming the structure of the synthesized compounds. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is another soft ionization technique that involves bombarding a sample in a glycerol (B35011) matrix with a high-energy beam of atoms. This method is effective for non-volatile and thermally unstable compounds.

In the characterization of 5-(morpholinomethyl)-2-{[4-(methylthio)phenoxy]methyl}-1,3-thiazole, FAB-MS showed the molecular ion peak at m/z 337 [M+H]⁺, which is consistent with its molecular formula C₁₆H₂₀N₂O₂S₂. niscpr.res.in The fragmentation pattern also provided structural information, with a significant peak at m/z 250 corresponding to the loss of the morpholine group. niscpr.res.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a this compound derivative will show characteristic stretching vibrations for the C-Cl bond. Additionally, the presence of a morpholine ring is indicated by specific bands. For instance, in graft copolymers with acryloylmorpholine, a characteristic C=O stretching vibration is observed at 1644 cm⁻¹. researchgate.net In the case of 4-(N,N-dibutylaminomethyl) morpholine salt, its synthesis and characterization were confirmed by IR spectroscopy. grafiati.com For N-(2-Chloroethyl)morpholine hydrochloride, a conforming infrared spectrum is a quality control parameter. thermofisher.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl this compound-4-carboxylate |

| 6-(Morpholinomethyl)picolinaldehyde |

| Acryloylmorpholine |

| 2-{[4-(Alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazole |

| (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol |

| N-Methylmorpholine-substituted benzimidazolium salts |

| 5-(Morpholinomethyl)-2-{[4-(methylthio)phenoxy]methyl}-1,3-thiazole |

| 4-(N,N-Dibutylaminomethyl) morpholine salt |

| N-(2-Chloroethyl)morpholine hydrochloride |

X-ray Crystallography for Molecular Structure Elucidation

For instance, studies on derivatives like 4-benzyl-2-(chloromethyl)morpholine (B1273667) salts reveal detailed structural information. google.com The analysis of these crystalline salts, including the oxalate, fumarate, and tosylate forms, confirms the chair conformation of the morpholine ring and provides precise coordinates for the chloromethyl substituent. google.com In such structures, the chloromethyl group's orientation relative to the morpholine ring is critical for its reactivity and interaction with other molecules.

In a related study on 4-benzyl-5-oxomorpholine-3-carbamide, single-crystal X-ray diffraction analysis was performed using a Bruker APEX-II CCD diffractometer. uantwerpen.be The structure was solved and refined using software like Olex2 and ShelXL. uantwerpen.be This type of analysis typically reveals that the morpholine ring is not perfectly planar, and it allows for the precise measurement of bond lengths and angles, which are in good agreement with values calculated using theoretical methods like Density Functional Theory (DFT). uantwerpen.be

The table below summarizes representative crystallographic data for a related morpholine derivative, illustrating the type of information obtained from such studies.

Table 1: Representative Crystallographic Data for a Morpholine Derivative

| Parameter | Value |

|---|---|

| Compound | 4-benzyl-5-oxomorpholine-3-carbamide uantwerpen.be |

| Crystal System | Monoclinic uantwerpen.be |

| Space Group | P21/n uantwerpen.be |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Radiation | MoKα (λ=0.71073 Å) uantwerpen.be |

Note: Specific unit cell parameters (a, b, c, β, Volume) for 4-benzyl-5-oxomorpholine-3-carbamide are detailed in the cited study. This table serves as an illustrative example of crystallographic data.

This structural information is invaluable for understanding the steric and electronic properties of the molecule, which influences its chemical behavior and application in synthesis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential tools for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions in which it is a reactant or intermediate. frontiersin.orgtorontech.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. openaccessjournals.com

HPLC is widely used for the analysis of morpholine-containing compounds, including intermediates in the synthesis of pharmaceuticals like Reboxetine. lookchem.comresearchgate.net For purity determination, a sample of the substance is dissolved in a suitable solvent and injected into the HPLC system. chromforum.org The resulting chromatogram shows peaks corresponding to the main compound and any impurities. torontech.com Peak area normalization is a common method for calculating purity, where the area of the main peak is expressed as a percentage of the total area of all peaks. torontech.comchromforum.org

The choice of stationary and mobile phases is critical for achieving good separation. torontech.com For morpholine derivatives, reversed-phase (RP) HPLC is common, often using a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govsielc.com Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), is specifically employed for separating enantiomers of chiral morpholine derivatives, which is crucial in pharmaceutical synthesis where stereoisomers can have different biological activities. researchgate.netmdpi.com

Reaction monitoring by HPLC allows chemists to track the consumption of starting materials (like this compound) and the formation of products over time. This provides vital information for optimizing reaction conditions such as temperature, time, and catalyst loading.

The following table details typical conditions used in the HPLC analysis of morpholine-related compounds.

Table 2: Example HPLC Conditions for Analysis of Morpholine Derivatives

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC sielc.com |

| Stationary Phase (Column) | C18 (e.g., Symmetry C18, 3 µm) nih.gov |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., TFA or formic acid) nih.govsielc.com |

| Detection | UV-Vis Detector (e.g., at 220 nm) nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min nih.govnih.gov |

| Application | Purity assessment, reaction monitoring, chiral separations frontiersin.orgresearchgate.net |

Theoretical and Computational Chemistry Studies on 2 Chloromethyl Morpholine

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. openaccessjournals.commdpi.com It has proven to be a powerful tool for elucidating complex reaction mechanisms, offering a balance between accuracy and computational cost. openaccessjournals.com In the context of morpholine (B109124) derivatives, DFT calculations are instrumental in understanding reaction pathways, such as nucleophilic substitution, which is a key reaction for compounds containing a chloromethyl group.

Studies on related compounds, such as tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, demonstrate how DFT can be applied to model transition states and predict regioselectivity. For instance, simulations can calculate the activation energy for a nucleophilic attack at different sites on the molecule, thereby guiding the selection of solvents or reaction conditions to favor a specific outcome, like an SN2 pathway. DFT is frequently used to study various aspects of chemical reactions, including the adsorption characteristics of reactants on catalysts and the influence of catalysts on reaction energy barriers. mdpi.com By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed picture of how a reaction proceeds. xmu.edu.cn

Quantum Chemical Calculations for Energetic and Structural Insights

These calculations provide energetic insights, such as the total energy of the molecule, heats of formation, and the energy of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, theoretical calculations can predict vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computed structure. researchgate.net The table below illustrates the types of structural and energetic parameters that can be obtained for this compound through quantum chemical calculations.

| Parameter Type | Examples of Calculated Data | Significance |

| Structural Parameters | Bond Lengths (e.g., C-Cl, C-N, C-O), Bond Angles, Dihedral Angles | Defines the 3D equilibrium geometry of the molecule. researchgate.net |

| Energetic Parameters | Total Energy, Heat of Formation, Gibbs Free Energy | Provides information on the thermodynamic stability of the molecule. xmu.edu.cn |

| Electronic Properties | HOMO/LUMO Energies, Energy Gap, Mulliken Charges, Dipole Moment | Helps predict chemical reactivity, stability, and intermolecular interactions. researchgate.net |

| Spectroscopic Data | Vibrational Frequencies (IR/Raman), NMR Chemical Shifts | Allows for comparison with and interpretation of experimental spectra. researchgate.net |

Computational Modeling of Transition States and Reaction Energy Profiles

A central application of computational chemistry in studying chemical reactions is the modeling of transition states and the calculation of reaction energy profiles. xmu.edu.cn The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and its structure and energy determine the reaction's activation energy and, consequently, its rate. nih.gov

Computational methods, particularly DFT, are used to locate the geometry of transition states on the potential energy surface. xmu.edu.cn Once a transition state is identified (characterized by having exactly one imaginary vibrational frequency), its energy can be calculated. xmu.edu.cn This allows for the construction of a reaction energy profile, which plots the energy of the system as it progresses from reactants to products through intermediates and transition states. xmu.edu.cn For reactions involving this compound, such as nucleophilic substitutions, these profiles can reveal the activation energy barriers for competing pathways, thereby explaining observed product distributions (chemoselectivity). acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products. xmu.edu.cn

The following table outlines key data points generated from the computational modeling of a hypothetical reaction involving this compound.

| Data Point | Description | Importance |

| Reactant/Product Energy | The calculated Gibbs free energy of the reactants and products. | Determines the overall thermodynamic favorability (ΔGrxn) of the reaction. xmu.edu.cn |

| Transition State (TS) Energy | The Gibbs free energy of the highest point on the reaction coordinate. | Used to calculate the activation energy (ΔG‡) of the reaction. xmu.edu.cn |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants. | A primary determinant of the reaction rate; a lower barrier means a faster reaction. |

| Reaction Energy (ΔGrxn) | The energy difference between the products and the reactants. | Indicates whether a reaction is exergonic (spontaneous) or endergonic. xmu.edu.cn |

Application of Solvation Models in Computational Studies

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.comnumberanalytics.com Computational solvation models are therefore crucial for accurately simulating chemical processes in solution. numberanalytics.comresearchgate.net These models can be broadly categorized into two types: explicit and implicit. Explicit models treat individual solvent molecules, offering high accuracy but at a great computational expense. numberanalytics.com

Implicit or continuum solvation models are more commonly used due to their computational efficiency. numberanalytics.comresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant (ε), and the solute is placed within a cavity in this continuum. numberanalytics.comresearchgate.net The interactions between the solute and the solvent are then calculated based on the polarization of this medium. chemrxiv.org Several popular implicit solvation models are available, each with its own theoretical basis.

| Solvation Model | Abbreviation | Basic Principle |

| Polarizable Continuum Model | PCM | The most widely used family of continuum models, it creates a solute cavity based on interlocking spheres. numberanalytics.comresearchgate.net |

| Conductor-like Screening Model | COSMO | Treats the solvent as a perfect conductor, which simplifies the electrostatic calculations. numberanalytics.comnumberanalytics.com |

| Solvation Model based on Density | SMD | A universal solvation model that is parameterized for a wide range of solvents and is based on the solute's electron density. researchgate.net |

By incorporating these models, computational studies on this compound can more accurately predict its behavior in various solvents, providing insights into how the solvent environment affects its structure, stability, and reactivity in nucleophilic substitution reactions. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)morpholine, and how can purity be optimized?

- Methodology : A common approach involves alkylation of morpholine with chloromethylating agents (e.g., chloromethyl chloride or 2-chloroethyl isocyanate) under inert conditions. For example, reacting morpholine with 2-chloroethyl isocyanate in diethyl ether yields the target compound after precipitation and vacuum drying . Purification via recrystallization (using dichloromethane/ether) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring reaction progress with TLC and confirming purity via melting point analysis or HPLC is critical.

Q. How is the structure of this compound validated experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for the morpholine ring (δ ~3.6–2.4 ppm for N–CH₂ and O–CH₂ groups) and chloromethyl moiety (δ ~4.2 ppm for Cl–CH₂) .

- IR Spectroscopy : Stretching vibrations for C–Cl (~650 cm⁻¹) and morpholine’s C–O–C (~1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 135.6 g/mol for C₅H₁₀ClNO) .

Advanced Research Questions

Q. How does stereochemistry influence the crystal packing and reactivity of this compound derivatives?

- Methodology : X-ray crystallography reveals that the morpholine ring adopts a chair conformation, with the chloromethyl group oriented perpendicular to the N–C–O plane. Hydrogen bonding (N–H⋯O) between adjacent molecules forms infinite chains, affecting solubility and thermal stability . Computational studies (e.g., DFT) can predict substituent effects on conformation and intermolecular interactions.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., LUMO energy for chloromethyl group activation) and transition-state geometries. For example, Fukui indices identify electrophilic sites, while solvent effects (via PCM models) explain reaction rates in polar aprotic solvents .

Q. How can discrepancies in reported spectroscopic data for this compound derivatives be resolved?

- Methodology : Cross-validate data using multiple techniques (e.g., XRD for absolute conformation vs. NMR coupling constants). For instance, conflicting ¹³C NMR shifts for morpholine carbons may arise from solvent polarity or temperature; referencing deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and controlled experimental conditions reduces variability .

Data Analysis and Experimental Design

Q. What hydrogen-bonding motifs are observed in crystalline this compound, and how do they impact material properties?

- Methodology : Single-crystal XRD analysis shows N–H⋯O hydrogen bonds (N⋯O distance: ~2.8 Å) forming 1D chains along the [001] axis. These interactions increase melting points and reduce hygroscopicity. Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with decomposition temperatures .

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

- Methodology : Design of Experiments (DoE) approaches (e.g., factorial design) test variables like temperature, solvent polarity, and stoichiometry. For example, excess morpholine (1.2 equiv) in THF at 0–5°C reduces dichloromethyl byproduct formation. GC-MS or LC-MS monitors side reactions .

Tables for Key Data

| Property | Technique | Typical Data | Reference |

|---|---|---|---|

| Melting Point | DSC/TGA | 52–54°C (pure crystalline form) | |

| C–Cl Bond Length | XRD | 1.79 Å | |

| ¹H NMR (Cl–CH₂) | 400 MHz (CDCl₃) | δ 4.15 (s, 2H) | |

| IR C–O–C Stretch | FT-IR | 1105 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.